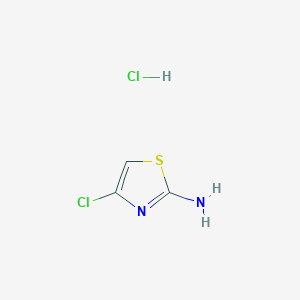

2-Amino-4-chlorothiazole hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-chlorothiazole hcl is a chemical compound used as a starting reagent in the synthesis of various biologically active thiazole derivatives . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

2-Aminothiazoles, including 2-Amino-4-chlorothiazole hcl, are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Molecular Structure Analysis

The molecular formula of 2-Amino-4-chlorothiazole hcl is C3H4Cl2N2S. It is a white to yellow solid at room temperature .Physical And Chemical Properties Analysis

2-Amino-4-chlorothiazole hcl is a white to yellow solid with a molecular weight of 171.05 . It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Basic Properties and Applications

“2-Amino-4-chlorothiazole hcl” is a chemical compound with the CAS Number: 878744-05-9 and a molecular weight of 171.05 . It is usually a white to yellow solid and is stored at temperatures between 2-8°C . This compound is used as a starting reagent in various chemical reactions .

Anticancer Drug Discovery

“2-Amino-4-chlorothiazole hcl” has shown promise in the field of anticancer drug discovery . The 2-aminothiazole scaffold, which is a part of this compound, is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Various 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Development of Small Molecule Antitumor Agents

The development of small molecule antitumor agents is another area where “2-Amino-4-chlorothiazole hcl” has been used . These agents could potentially decrease drug resistance and reduce unpleasant side effects .

Synthesis of 2-chloro-6-methylimidazo [2,1-b]thiazole

“2-Amino-4-chlorothiazole hcl” is used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo [2,1-b]thiazole . This compound has potential applications in various fields of research.

Preparation of Biologically Active Thiazole Derivatives

This compound is also used as a reactant for the preparation of biologically active thiazole derivatives . These derivatives have a wide range of biological activities and are used in various fields of medicinal chemistry.

Broad Pharmacological Spectrum

The 2-aminothiazole scaffold, which is a part of “2-Amino-4-chlorothiazole hcl”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research considering its broad pharmacological spectrum . It has been documented that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Safety and Hazards

The safety data sheet for 2-Amino-4-chlorothiazole indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, all sources of ignition should be removed, and the area should be adequately ventilated .

Direcciones Futuras

2-Aminothiazole derivatives, including 2-Amino-4-chlorothiazole hcl, have been the subject of ongoing research due to their wide range of biological activities . Future research may focus on the development of new synthetic methodologies for azo dye derivatives, including those incorporating the 2-aminothiazole scaffold .

Mecanismo De Acción

Target of Action

It’s known that 2-aminothiazole derivatives, which 2-amino-4-chlorothiazole hcl is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been found to exhibit their effects through various mechanisms depending on the specific derivative and the target it interacts with .

Biochemical Pathways

2-aminothiazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

2-aminothiazole derivatives have been found to exhibit a range of biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Propiedades

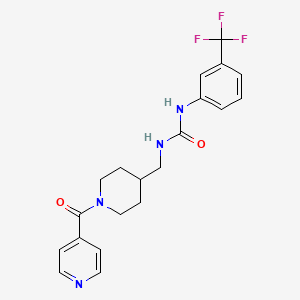

IUPAC Name |

4-chloro-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S.ClH/c4-2-1-7-3(5)6-2;/h1H,(H2,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRJJJQZRAGGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)

![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)

![3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2635452.png)

![3,5-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2635461.png)

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2635464.png)

![(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2635465.png)